Isopropyllithium

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

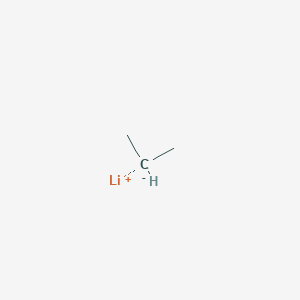

Structure

3D Structure of Parent

属性

IUPAC Name |

lithium;propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7.Li/c1-3-2;/h3H,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZAVVKVUMPLRRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C[CH-]C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40940390 | |

| Record name | Lithium propan-2-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

50.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1888-75-1 | |

| Record name | Isopropyllithium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001888751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium propan-2-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyllithium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Isopropyllithium from Isopropyl Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isopropyllithium from isopropyl bromide. This compound is a highly reactive organolithium reagent widely employed in organic synthesis as a strong base and nucleophile.[1][2] This document outlines the core principles of the synthesis, detailed experimental protocols, factors influencing reaction outcomes, and essential safety considerations.

Core Principles and Reaction Stoichiometry

The synthesis of this compound from isopropyl bromide is primarily achieved through the reaction of isopropyl bromide with two equivalents of lithium metal in an anhydrous, inert solvent.[3] The overall reaction is as follows:

(CH₃)₂CHBr + 2Li → (CH₃)₂CHLi + LiBr

This reaction is typically carried out in hydrocarbon solvents like pentane or hexane, or ethereal solvents such as diethyl ether.[1] The choice of solvent can influence the reactivity and aggregation state of the resulting organolithium reagent. Organolithium compounds in hydrocarbon solvents tend to exist as aggregates (tetramers or hexamers), while ethereal solvents can solvate the lithium ion, leading to less aggregated and often more reactive species.[3][4]

A significant side reaction that can occur is the Wurtz coupling, where two isopropyl groups couple to form 2,3-dimethylbutane.[5][6][7][8] This side reaction is more prevalent with alkyl iodides but can also occur with bromides.[7] Careful control of reaction conditions, such as temperature, can help minimize this and other side reactions like elimination.[7][9]

Data Presentation: Factors Influencing Synthesis

The yield and purity of this compound are critically dependent on several experimental parameters. The following tables summarize the qualitative and expected quantitative impact of these factors.

Table 1: Effect of Solvent on this compound Synthesis

| Solvent | Expected Relative Yield | Remarks |

| Pentane | Good to Excellent | Commonly used; product is stable in this solvent. |

| Hexane | Good to Excellent | Similar to pentane, often used in commercial preparations.[3] |

| Diethyl Ether | Good to Excellent | Can increase the rate of reaction; the resulting this compound is highly reactive. |

| Tetrahydrofuran (THF) | Good to Excellent | Promotes faster reaction but may be too reactive for some applications and can be cleaved by the organolithium reagent at higher temperatures. |

Table 2: Influence of Temperature on Reaction Outcome

| Temperature Range | Expected Effect on Yield | Notes |

| -10°C to 10°C | Optimal | Balances reaction rate and minimizes side reactions. |

| Below -10°C | Lower | The reaction rate may be significantly slower. |

| Above 10°C | Lower | Increased likelihood of Wurtz coupling and other side reactions.[9] |

Table 3: Impact of Lithium Form on Synthesis

| Form of Lithium | Advantages | Disadvantages |

| Lithium wire/shot | Readily available. | Lower surface area, potentially leading to slower reaction initiation and rate. |

| Lithium sand/dispersion | High surface area, leading to faster reaction initiation and completion.[4][10] | Requires specialized preparation or sourcing; pyrophoric nature requires careful handling.[4] |

| Lithium with sodium (1-3%) | Can facilitate the initiation of the reaction.[2][3] | May introduce impurities if not used carefully. |

Experimental Protocols

The following protocol is a representative procedure for the laboratory-scale synthesis of this compound. All operations must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.

Reagents and Equipment

-

Isopropyl bromide (freshly distilled)

-

Lithium metal (as wire, shot, or dispersion)

-

Anhydrous pentane (or diethyl ether)

-

Three-necked round-bottom flask

-

Mechanical stirrer or magnetic stir bar

-

Reflux condenser

-

Dropping funnel

-

Inert gas supply (argon or nitrogen) with a bubbler

-

Schlenk line or glovebox for inert atmosphere manipulation

Synthesis Procedure

-

Preparation of Lithium: If using lithium wire or shot, cut it into small, shiny pieces under an inert atmosphere to expose a fresh surface. If using a lithium dispersion in mineral oil, it must be washed with anhydrous pentane to remove the oil before use.[4]

-

Assembly of Apparatus: Assemble the three-necked flask with the stirrer, reflux condenser, and dropping funnel. Flame-dry the entire apparatus under a flow of inert gas to remove any adsorbed moisture.

-

Reaction Setup: To the cooled flask, add the prepared lithium metal followed by the anhydrous solvent (e.g., 100 mL of pentane per 2 moles of lithium).

-

Initiation: Begin stirring the lithium suspension. Add a small amount (approximately 10%) of the total isopropyl bromide to the dropping funnel and add it to the flask. The reaction should initiate, indicated by a slight warming of the mixture and potentially the formation of a cloudy solution. If the reaction does not start, gentle warming may be required.

-

Addition of Isopropyl Bromide: Once the reaction has initiated, add the remaining isopropyl bromide dropwise from the dropping funnel at a rate that maintains a gentle reflux or a controlled internal temperature (e.g., 0-10 °C).

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete reaction. The solution will typically appear grayish or cloudy due to the precipitated lithium bromide.

-

Filtration and Storage: Allow the solid lithium bromide to settle. The supernatant solution of this compound can be carefully transferred via a cannula to a storage vessel under an inert atmosphere. The solution should be stored at low temperatures (2-8°C) to minimize degradation.

Determination of Concentration (Gilman Double Titration)

The concentration of the prepared this compound solution should be determined before use. The Gilman double titration method is a reliable technique for this purpose.[11][12]

-

Total Base Titration:

-

Take a known aliquot (e.g., 1.0 mL) of the this compound solution and add it to a flask containing water and a few drops of a suitable indicator (e.g., phenolphthalein).

-

Titrate with a standardized solution of hydrochloric acid until the endpoint is reached. This gives the total base concentration (this compound and any lithium isopropoxide).

-

-

Residual Base Titration:

-

Take another identical aliquot of the this compound solution and add it to a flask containing 1,2-dibromoethane in an inert solvent. The this compound will react with the 1,2-dibromoethane.

-

After a short reaction time, add water and the indicator.

-

Titrate with the same standardized HCl solution. This titration quantifies the amount of non-isopropyllithium base (e.g., lithium isopropoxide).

-

-

Calculation: The concentration of this compound is the difference between the total base and the residual base concentrations.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Reaction Components

Caption: Relationship between reactants, conditions, and products.

References

- 1. spegroup.ru [spegroup.ru]

- 2. US5211887A - High purity alkyllithium compounds and process of preparation - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN1195602C - Preparation method of lithium sand - Google Patents [patents.google.com]

- 5. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. jk-sci.com [jk-sci.com]

- 8. A Short Note On Wurtz Reaction [unacademy.com]

- 9. US20050051911A1 - Method for the production of alkyllithium compounds by using reduced pressure - Google Patents [patents.google.com]

- 10. CN102039419A - Preparation method of metallic lithium sand - Google Patents [patents.google.com]

- 11. scribd.com [scribd.com]

- 12. The Quantitative Analysis of Alkyllithium Compounds1 (1944) | Henry Gilman | 373 Citations [scispace.com]

physical and chemical properties of Isopropyllithium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyllithium (i-PrLi) is a highly reactive organolithium reagent that serves as a potent nucleophile and a strong, non-pyrophoric base in organic synthesis. Its unique steric and electronic properties make it a valuable tool for the stereoselective and regioselective construction of complex organic molecules, particularly in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its preparation, handling, and key reactions, and a discussion of its applications in modern organic synthesis.

Physical and Chemical Properties

This compound is a colorless to slightly yellow solution, typically supplied in hydrocarbon solvents such as pentane. It is highly sensitive to air and moisture and must be handled under an inert atmosphere.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₃H₇Li | [1] |

| Molecular Weight | 50.03 g/mol | [1][2][3] |

| Appearance | Colorless to yellow liquid/solution | [2] |

| Density | 0.632 g/mL at 25 °C | [1][2][3] |

| Melting Point | 99-100 °C (for the solid) | [2][3] |

| Boiling Point | 35-36 °C (of a 0.7M solution in pentane) | [2][3] |

| Flash Point | -35 °C (-31 °F) | [2][3] |

| Storage Temperature | 2-8 °C | [1][2][3] |

Chemical Properties

This compound is characterized by its strong basicity and nucleophilicity. The carbon-lithium bond is highly polarized, rendering the isopropyl group strongly nucleophilic and basic.

Structure and Aggregation: In solution, organolithium reagents exist as aggregates. The degree of aggregation is dependent on the solvent and the steric bulk of the alkyl group. In tetrahydrofuran (THF) at low temperatures, this compound exists as a mixture of a trisolvated monomer and a disolvated dimer in equilibrium. The presence of the monomeric species is thought to contribute to its high reactivity in ethereal solvents.

Stability: this compound solutions are flammable and can be pyrophoric upon exposure to air, especially at higher concentrations. Thermal decomposition can occur, particularly upon prolonged storage at elevated temperatures, leading to the formation of lithium hydride and propene. Commercially available solutions in pentane are typically stable for extended periods when stored under an inert atmosphere at the recommended temperature of 2-8 °C.[1] Regular titration is recommended to determine the precise molarity before use.

Reactivity: this compound is a powerful synthetic tool due to its high reactivity with a wide range of electrophiles. Key reactions include:

-

Deprotonation: As a strong base, it can deprotonate a variety of acidic C-H, N-H, and O-H bonds.

-

Nucleophilic Addition: It readily adds to carbonyl compounds (aldehydes, ketones, esters) and nitriles to form new carbon-carbon bonds.[8][9][10]

-

Lithium-Halogen Exchange: It can undergo exchange with aryl and vinyl halides to generate other organolithium species.

-

Carbolithiation: It can add across carbon-carbon double and triple bonds.[11][12]

-

Metalation: It is used for the directed ortho-metalation of substituted aromatic and heterocyclic compounds.[13][14]

Experimental Protocols

General Handling Procedures for Air-Sensitive Reagents: this compound is highly reactive with air and moisture and must be handled under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.[15][16][17] All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas before use. Transfers of this compound solutions should be performed using a gas-tight syringe or a cannula.

Titration of this compound Solutions

Accurate determination of the molarity of this compound solutions is crucial for stoichiometric control in reactions. A common and reliable method involves titration against a known amount of a suitable indicator, such as diphenylacetic acid.

Protocol: Titration with Diphenylacetic Acid [9][11][18][19]

-

Preparation:

-

Flame-dry a 25 mL round-bottomed flask equipped with a magnetic stir bar under a stream of inert gas.

-

Allow the flask to cool to room temperature under a positive pressure of inert gas.

-

Accurately weigh approximately 100-200 mg of dry diphenylacetic acid into the flask.

-

Add 5-10 mL of anhydrous THF to the flask via syringe.

-

Stir the solution at room temperature until the diphenylacetic acid is completely dissolved.

-

-

Titration:

-

Using a 1 mL or 2 mL gas-tight syringe, carefully draw up the this compound solution.

-

Slowly add the this compound solution dropwise to the stirred diphenylacetic acid solution.

-

The endpoint is indicated by the first persistent pale yellow color of the lithium diphenylacetate enolate.

-

Record the volume of the this compound solution added.

-

-

Calculation:

-

Calculate the molarity of the this compound solution using the following formula: Molarity (M) = (moles of diphenylacetic acid) / (Volume of this compound solution in L)

-

It is recommended to perform the titration in triplicate and average the results.

-

Synthesis of this compound

While commercially available, this compound can be prepared in the laboratory from an isopropyl halide and lithium metal. The following is a general procedure adapted from the synthesis of other alkyllithiums.

Protocol: Preparation from 2-Bromopropane [20]

-

Materials:

-

Lithium metal (with ~1% sodium)

-

2-Bromopropane

-

Anhydrous diethyl ether or pentane

-

Inert atmosphere (Argon or Nitrogen)

-

-

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas inlet, and a dropping funnel.

-

Maintain a positive pressure of inert gas throughout the reaction.

-

Cut lithium metal into small pieces under an inert solvent (e.g., mineral oil), weigh the desired amount (typically a 2-fold molar excess relative to the halide), and transfer it to the reaction flask containing the reaction solvent (e.g., diethyl ether).

-

Add a small amount of 2-bromopropane to initiate the reaction. Initiation may be indicated by a slight warming of the mixture or the appearance of a cloudy solution. If the reaction does not start, crushing a piece of lithium with a glass rod can help.

-

Once the reaction has initiated, add the remaining 2-bromopropane dropwise from the addition funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete reaction.

-

Allow the reaction mixture to stand for the lithium bromide byproduct to precipitate.

-

The resulting solution of this compound can be carefully transferred via cannula to a storage vessel.

-

The concentration of the prepared solution should be determined by titration.

-

Reaction with Electrophiles: Example with Benzaldehyde

This protocol provides a general procedure for the nucleophilic addition of this compound to an aldehyde.

Protocol: Reaction with Benzaldehyde [21][22]

-

Reaction Setup:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of benzaldehyde (1 equivalent) in anhydrous THF at -78 °C (dry ice/acetone bath).

-

-

Addition of this compound:

-

Slowly add a solution of this compound (1.1 equivalents) dropwise to the stirred benzaldehyde solution, maintaining the temperature at -78 °C.

-

-

Reaction Monitoring and Workup:

-

Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Applications in Drug Development and Organic Synthesis

This compound's utility in the pharmaceutical industry and complex molecule synthesis is extensive.[18][23][24][25] Its strong basicity and nucleophilicity are harnessed for a variety of transformations.

-

Synthesis of Pharmaceutical Intermediates: this compound is employed in the synthesis of key building blocks for various APIs. For instance, it can be used for the alkylative ring-opening of N-sulfonyl protected aziridines to produce amino alcohols and ethers, which are important structural motifs in many drug candidates.[2][3]

-

Directed ortho-Metalation (DoM): this compound can be used in DoM reactions to functionalize aromatic and heterocyclic rings at the position ortho to a directing group (e.g., -OMe, -CONR₂, oxazoline). This strategy provides a powerful tool for the regioselective synthesis of polysubstituted aromatic compounds.

-

Anionic Polymerization: As an organolithium initiator, this compound can be used in the anionic polymerization of monomers like styrene and dienes to produce polymers with well-defined molecular weights and narrow polydispersity.

Safety and Handling

This compound is a hazardous substance that requires strict safety precautions.

-

Pyrophoricity: It can ignite spontaneously upon contact with air. All manipulations must be carried out under an inert atmosphere.[26]

-

Reactivity with Water: It reacts violently with water, releasing flammable hydrogen gas.

-

Corrosivity: It is corrosive to skin and eyes.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile gloves), must be worn at all times.[26]

Spill and Disposal Procedures:

-

Spills: In case of a small spill, it should be immediately smothered with a dry, non-reactive absorbent material such as sand or powdered limestone. Do not use water or carbon dioxide fire extinguishers.

-

Quenching and Disposal: Unused or waste this compound must be quenched carefully. A common procedure involves the slow, dropwise addition of the this compound solution to a stirred, cooled solution of a less reactive alcohol, such as isopropanol, in an inert solvent like hexane or THF. This is followed by the slow addition of methanol and then water. The resulting aqueous waste should be neutralized before disposal according to local regulations.[8][16][20][26][27]

Visualizations

Experimental Workflows

References

- 1. 异丙基锂 溶液 0.7 M in pentane | Sigma-Aldrich [sigmaaldrich.com]

- 2. Cas 1888-75-1,this compound | lookchem [lookchem.com]

- 3. This compound CAS#: 1888-75-1 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Solvent Miscibility Table [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 9. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Inter- and intramolecular enantioselective carbolithiation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regio- and stereoselective intermolecular carbolithiation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 14. Deprotonative metalation of five-membered aromatic heterocycles using mixed lithium-zinc species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ehs.princeton.edu [ehs.princeton.edu]

- 17. liontecshop.com [liontecshop.com]

- 18. researchgate.net [researchgate.net]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. google.com [google.com]

- 21. orgsyn.org [orgsyn.org]

- 22. youtube.com [youtube.com]

- 23. "Studies in Natural Product-Inspired Complex Molecule Synthesis: Synthe" by Zachary D. Stempel [digitalcommons.dartmouth.edu]

- 24. FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. acs.org [acs.org]

- 26. purdue.edu [purdue.edu]

- 27. m.youtube.com [m.youtube.com]

Isopropyllithium CAS number and molecular structure

This guide provides an in-depth overview of isopropyllithium, a pivotal organolithium reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its molecular structure, physicochemical properties, and experimental protocols for its synthesis and application.

Molecular Structure and Aggregation

This compound, with the chemical formula (CH₃)₂CHLi, is a highly reactive organometallic compound.[2] Its structure and reactivity are profoundly influenced by its state of aggregation, which is dependent on the solvent and concentration. In the solid state, X-ray crystallography has revealed that this compound exists as a hexamer.

In solution, the aggregation state is a dynamic equilibrium. In non-coordinating hydrocarbon solvents such as cyclohexane, this compound primarily exists as a mixture of tetramers and hexamers.[3] Cryoscopic measurements have shown that it is predominantly tetrameric in dilute solutions (< 10⁻² M) and shifts towards a hexameric form in more concentrated solutions.[3] The introduction of a more Lewis basic solvent like benzene favors the tetrameric state.[3]

In ethereal solvents like tetrahydrofuran (THF), which can coordinate to the lithium centers, the aggregates are broken down into smaller, more reactive species. NMR studies have demonstrated that in THF at low temperatures, this compound is present as a mixture of a trisolvated monomer and a disolvated dimer in equilibrium.[4] This equilibrium between different aggregation states is crucial for its reactivity in synthetic applications.

Caption: Aggregation equilibria of this compound in different solvent systems.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₃H₇Li | [1][2] |

| Molecular Weight | 50.03 g/mol | |

| CAS Number | 1888-75-1 | [1][2] |

| Appearance | Colorless to yellow liquid | [5] |

| Density | 0.632 g/mL at 25 °C | [5] |

| Melting Point | 99-100 °C | [5] |

| Boiling Point | 35-36 °C | [5] |

| Flash Point | -35 °C |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of an isopropyl halide with lithium metal. A general and widely cited procedure is provided below.

Reaction: (CH₃)₂CHCl + 2Li → (CH₃)₂CHLi + LiCl

Materials:

-

Lithium sand or dispersion

-

Isopropyl chloride

-

Anhydrous n-hexane

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

All glassware must be oven-dried and assembled hot under a stream of inert gas to exclude moisture and oxygen.

-

To a stirred suspension of lithium metal (2 equivalents) in anhydrous n-hexane, add a solution of isopropyl chloride (1 equivalent) in anhydrous n-hexane dropwise at a temperature maintained between -10 °C and 0 °C.

-

The reaction is exothermic and the addition rate should be controlled to maintain the desired temperature.

-

After the addition is complete, the reaction mixture is typically stirred for an additional 1-2 hours at 0 °C to ensure complete reaction.

-

The resulting solution of this compound is then separated from the excess lithium and lithium chloride by filtration or decantation under an inert atmosphere.

-

The concentration of the this compound solution should be determined by titration prior to use.

General Protocol for Reaction with Electrophiles (e.g., Alkylation)

This compound is a potent nucleophile and strong base, readily reacting with a wide range of electrophiles.[2] A general protocol for an alkylation reaction is outlined below.

Reaction: (CH₃)₂CHLi + R-X → (CH₃)₂CH-R + LiX (where R-X is an alkyl halide)

Materials:

-

Solution of this compound in an appropriate solvent (e.g., hexane, THF)

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and an addition funnel under an inert atmosphere, dissolve the substrate to be alkylated in the chosen anhydrous solvent.

-

Cool the solution to the desired reaction temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath (e.g., dry ice/acetone).

-

Slowly add the standardized solution of this compound via the addition funnel or a syringe to the stirred solution of the substrate. The reaction is often accompanied by a color change.

-

After the addition is complete, allow the reaction mixture to stir at the same temperature for a period of time (typically 30 minutes to several hours) to ensure complete deprotonation or addition.

-

Slowly add the electrophile (alkyl halide) to the reaction mixture at the low temperature.

-

After the addition of the electrophile, the reaction mixture is typically allowed to warm slowly to room temperature and stirred overnight.

-

The reaction is then quenched by the slow addition of a proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

The aqueous and organic layers are separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can then be purified by standard techniques such as column chromatography, distillation, or recrystallization.

Safety Precautions: Organolithium reagents such as this compound are highly pyrophoric and react violently with water and air.[2] All manipulations must be carried out under a strict inert atmosphere using well-dried glassware and anhydrous solvents. Appropriate personal protective equipment, including fire-retardant lab coats, safety glasses, and gloves, must be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

References

Understanding the Pyrophoric Nature of Isopropyllithium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Isopropyllithium ((CH₃)₂CHLi) is a potent organometallic reagent widely utilized in organic synthesis for its properties as a strong base and nucleophile. However, its high reactivity is coupled with a significant hazard: pyrophoricity. This technical guide provides an in-depth examination of the chemical principles underlying the pyrophoric nature of this compound, supported by available data, established experimental protocols for its safe handling, and visualizations of key processes. The objective is to equip researchers with the knowledge necessary to mitigate the risks associated with the use of this powerful synthetic tool.

Introduction: The Double-Edged Sword of Reactivity

Organolithium reagents are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.[1] The reactivity of these compounds stems from the highly polarized carbon-lithium bond, which imparts significant carbanionic character to the organic moiety.[1][2] this compound, a secondary alkyllithium, is no exception and is employed in various transformations, including deprotonation and nucleophilic addition.

However, this extreme reactivity is also the source of its primary hazard. This compound is classified as a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[3] This phenomenon is not merely rapid combustion but a violent, exothermic reaction with atmospheric oxygen and moisture. Understanding the factors that govern this behavior is critical for its safe utilization in a laboratory setting. The tragic death of researcher Sheri Sangji at UCLA in 2008, which involved the related pyrophoric reagent tert-butyllithium, serves as a stark reminder of the potential consequences of improper handling of these materials.[4][5][6]

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is provided in Table 1. These properties, particularly the low flash point, indicate a high degree of flammability, which is exacerbated by its inherent pyrophoricity.

| Property | Value | Reference(s) |

| Chemical Formula | C₃H₇Li | [3][7] |

| Molar Mass | 50.03 g/mol | [7][8] |

| Appearance | Colorless or slightly yellow liquid/solution | [7] |

| Density | 0.632 g/mL at 25 °C | [7][8] |

| Melting Point | 99-100 °C | [7][8] |

| Boiling Point | 35-36 °C | [7][8] |

| Flash Point | -35 °C (-31 °F) (closed cup) | [7] |

| Storage Temperature | 2-8 °C | [7][8] |

| Solubility | Soluble in hydrocarbon solvents (e.g., pentane, hexane) | [1][7] |

The Core of Pyrophoricity: Reaction Mechanisms

The pyrophoric nature of this compound is a result of its extremely rapid and highly exothermic reactions with components of the atmosphere, primarily oxygen (O₂) and water (H₂O). These reactions must be rigorously excluded through the use of inert atmosphere techniques (e.g., Schlenk line or glovebox).[9][10]

The reaction of alkyllithiums with oxygen is a complex process believed to involve radical intermediates. While the final, stable product is the corresponding lithium alkoxide, the initial steps are what lead to ignition. The overall stoichiometry is:

2 (CH₃)₂CHLi + O₂ → 2 (CH₃)₂CHOLi (Lithium isopropoxide)

The extreme exothermicity of this reaction, combined with the presence of a flammable solvent, provides the heat and fuel necessary for spontaneous ignition.

This compound is a powerful base and reacts instantly and violently with water and other protic sources, including moisture in the air.[7] This acid-base reaction deprotonates water to generate propane gas, which is flammable, and lithium hydroxide. The reaction is highly exothermic, and the heat generated is often sufficient to ignite the propane and any flammable solvent present.

(CH₃)₂CHLi + H₂O → CH₃CH₂CH₃ (Propane) + LiOH

The combination of these two rapid, exothermic reactions makes exposure of this compound to air a critical safety event, leading to immediate fire.

Caption: Reaction pathways leading to the spontaneous ignition of this compound in air.

Quantitative Hazard Analysis

Reactivity Trend: The pyrophoricity of alkyllithiums generally increases with the branching of the alkyl group, as this can influence aggregation state and carbanion stability. The established trend is: n-butyllithium < sec-butyllithium < tert-butyllithium[11]

This compound, as a secondary alkyllithium, is expected to be more pyrophoric than n-butyllithium but potentially less so than tert-butyllithium. It should be treated with the same level of caution as other highly pyrophoric secondary and tertiary alkyllithiums.

| Compound | Parameter | Value / Comment | Reference(s) |

| n-Butyllithium | Autoignition Temp. | 240°C (for the compound itself) | [7] |

| Pyrophoricity | Solutions >20% in concentration will immediately ignite in air. | [7] | |

| tert-Butyllithium | Pyrophoricity | Considered extremely pyrophoric; ignites instantly in air regardless of concentration. | [7][12] |

| This compound | Pyrophoricity | Classified as pyrophoric; ignites spontaneously if exposed to air. | [3] |

| Alkyllithiums | Thermal Decomposition | Decompose via β-hydride elimination to form LiH and the corresponding alkene. Stability: t-BuLi < s-BuLi < n-BuLi. | [11] |

Experimental Protocols for Safe Handling

Strict adherence to established protocols is mandatory when working with this compound. The following sections outline key procedures.

Standard laboratory attire is insufficient. The following PPE is required:

-

Flame-Resistant (FR) Lab Coat: A lab coat made of Nomex or a similar FR material must be worn and fully buttoned.[13] Standard cotton/polyester coats are flammable and offer no protection.

-

Safety Goggles: Chemical splash goggles are mandatory.[9] A face shield should be worn over the goggles for larger-scale transfers.

-

Gloves: A double-gloving technique is recommended. An inner pair of nitrile gloves for chemical resistance and an outer pair of neoprene or butyl rubber gloves for additional protection.[13]

-

Clothing and Footwear: Natural fiber clothing (e.g., cotton) should be worn under the FR lab coat. Fully enclosed shoes are required.[13]

This compound must only be handled under an inert atmosphere (e.g., argon or dry nitrogen) using either a glovebox or Schlenk line techniques. The diagram below illustrates a typical workflow for transferring the reagent via syringe. For transfers of volumes greater than 20-50 mL, a double-tipped needle (cannula) transfer is the recommended and safer method.[8]

Caption: Standard workflow for the safe transfer of this compound using a syringe.

Unused or residual this compound must be safely neutralized (quenched) before disposal. Never dispose of active organolithiums.

Materials:

-

Reaction flask of appropriate size under an inert atmosphere.

-

Stirring mechanism.

-

Cooling bath (e.g., ice-water).

-

Dropping funnel or syringe for slow addition.

-

Anhydrous, inert solvent (e.g., hexane or toluene).

-

Anhydrous isopropanol.

-

Methanol.

-

Water.

Procedure:

-

Dilution: In a flask under an inert atmosphere, dilute the this compound solution with an equal or greater volume of a dry, inert solvent like hexane. This helps to dissipate heat during quenching.[9][11]

-

Cooling: Place the flask in an ice-water bath to manage the exothermic reaction.

-

Initial Quench: Slowly, dropwise, add anhydrous isopropanol to the stirred solution.[9][14] Isopropanol is a less reactive quenching agent than water. Vigorous gas evolution (propane) will be observed. Continue addition until the gas evolution subsides.

-

Secondary Quench: After the reaction with isopropanol is complete, slowly add methanol to quench any remaining reactive material.

-

Final Quench: Once the methanol addition causes no further reaction, very slowly and carefully add water dropwise to ensure all organometallic species are destroyed.[9][14]

-

Disposal: The resulting neutralized aqueous/organic mixture should be disposed of as hazardous waste according to institutional guidelines.

Conclusion

This compound is an invaluable reagent whose utility is directly proportional to its reactivity. Its pyrophoric nature demands the utmost respect and adherence to rigorous safety protocols. By understanding the chemical mechanisms of its spontaneous ignition and implementing meticulous experimental techniques for handling, transfer, and quenching, researchers can safely harness its synthetic power. Comprehensive training, the mandatory use of appropriate PPE, and a well-rehearsed emergency plan are non-negotiable prerequisites for any work involving this and other pyrophoric organolithium compounds.

References

- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 3. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 4. Sheri Sangji case - Wikipedia [en.wikipedia.org]

- 5. Biotech Awareness - Sheri Sangji [biotechawareness.com]

- 6. fit.edu [fit.edu]

- 7. n-Butyllithium CAS#: 109-72-8 [m.chemicalbook.com]

- 8. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 9. chemistry.ucla.edu [chemistry.ucla.edu]

- 10. sarponggroup.com [sarponggroup.com]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. tert-Butyllithium - Wikipedia [en.wikipedia.org]

- 13. cmu.edu [cmu.edu]

- 14. chemistry.nd.edu [chemistry.nd.edu]

Isopropyllithium: A Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Isopropyllithium (i-PrLi), a powerful organolithium reagent, is a cornerstone in modern organic synthesis due to its potent basicity and nucleophilicity. However, its high reactivity also contributes to its inherent instability, posing challenges for storage, handling, and reaction reproducibility. This technical guide provides an in-depth analysis of the stability of this compound and its primary degradation pathways. The information presented herein is critical for ensuring the safe and effective use of this versatile reagent in research and development settings.

Core Concepts of this compound Stability

The stability of this compound is not an intrinsic property but is highly dependent on a range of external factors. Understanding these factors is paramount for minimizing degradation and ensuring the integrity of the reagent. Key influencing factors include:

-

Temperature: As with most reactive chemical species, the rate of decomposition of this compound is highly temperature-dependent. Lower temperatures significantly enhance its stability.

-

Solvent: The choice of solvent plays a critical role in the stability of this compound. While soluble in hydrocarbon solvents like pentane and hexane, it exhibits greater reactivity and consequently lower stability in ethereal solvents such as tetrahydrofuran (THF).

-

Concentration: The concentration of the this compound solution can influence its aggregation state and, consequently, its stability.[1]

-

Impurities: The presence of impurities, particularly moisture, oxygen, and alkoxides, can accelerate the degradation of this compound.[1]

Degradation Pathways

This compound primarily degrades through two main pathways: thermal decomposition in hydrocarbon solvents and reaction with ethereal solvents.

Thermal Decomposition (in Hydrocarbon Solvents)

In hydrocarbon solvents, the principal degradation pathway for alkyllithiums, including this compound, is β-hydride elimination .[1][2] This process involves the abstraction of a β-hydrogen atom by the lithium-bearing carbon, leading to the formation of an alkene and lithium hydride (LiH). For this compound, this results in the formation of propene and solid lithium hydride.

The rate of thermal decomposition is influenced by the structure of the alkyllithium. The thermal stability of alkyllithiums generally increases in the following order: s-butyllithium ≤ iso-butyllithium < n-butyllithium ≈ n-hexyllithium < t-butyllithium.[1]

Degradation in Ethereal Solvents (e.g., Tetrahydrofuran - THF)

Ethereal solvents, while often used to enhance the reactivity of organolithium reagents, can also participate in degradation reactions.[2][3] Tetrahydrofuran (THF), a common solvent in organolithium chemistry, is susceptible to deprotonation by strong bases like this compound.[4] This initiates a cascade of reactions leading to the cleavage of the THF ring.

The primary mechanism involves the abstraction of a proton from the α-position of THF, which is the most acidic C-H bond. This is followed by a retro-[2+2] cycloaddition to yield ethylene and the lithium enolate of acetaldehyde.

The rate of this degradation is highly temperature-dependent. While relatively slow at very low temperatures (e.g., -78 °C), it becomes significant at higher temperatures. For instance, the half-life of n-butyllithium in THF at 20°C is only 107 minutes.[4]

Quantitative Stability Data

Obtaining precise, quantitative stability data for this compound is challenging due to its high reactivity. However, data from analogous alkyllithium compounds provide valuable insights into its expected stability.

Table 1: Thermal Decomposition of Alkyllithiums in Hydrocarbon Solvents

| Alkyllithium | Solvent | Concentration | Storage Temperature (°C) | Average % Active Alkyllithium Lost per Day |

| n-Butyllithium | Hexane | 23% | 20 | 0.0018 |

| s-Butyllithium | Cyclohexane | 12% | 20 | 0.047 |

| t-Butyllithium | Pentane | 16-18% | 20 | 0.0005 |

| Isobutyllithium | Heptane | 16% | 20 | 0.013 |

Data adapted from a comprehensive review on commercial organolithiums.[1] Isobutyllithium is presented as a structural analog to this compound.

Table 2: Half-Lives of Alkyllithiums in Ethereal Solvents

| Alkyllithium | Solvent | Temperature (°C) | Half-life (t½) in minutes |

| n-Butyllithium | THF | +20 | 107 |

| s-Butyllithium | THF | -20 | 78 |

| t-Butyllithium | THF | -40 | 338 |

Data adapted from a study on the half-lives of organolithium reagents.[5] This data highlights the significant impact of temperature and the specific alkyllithium on stability in THF.

Experimental Protocols for Stability Assessment

Regular determination of the active this compound concentration is crucial for reliable and reproducible synthetic results. The Gilman double titration method is a widely accepted standard for this purpose.[6]

Gilman Double Titration for this compound

This method distinguishes between the active organolithium species and non-nucleophilic basic impurities like lithium alkoxides.

Materials:

-

This compound solution of unknown concentration

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

1,2-dibromoethane

-

Anhydrous diethyl ether or THF

-

Phenolphthalein indicator

-

Degassed, deionized water

-

Dry glassware (syringes, needles, flasks)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

Titration 1: Determination of Total Base Content

-

Under an inert atmosphere, transfer a precise volume (e.g., 1.0 mL) of the this compound solution into a flask containing degassed water (e.g., 20 mL).

-

Add a few drops of phenolphthalein indicator. The solution will turn pink.

-

Titrate the solution with the standardized HCl solution until the pink color disappears. Record the volume of HCl used (V₁).

Titration 2: Determination of Non-active Base Content

-

Under an inert atmosphere, transfer the same precise volume (e.g., 1.0 mL) of the this compound solution into a flask containing a solution of 1,2-dibromoethane (e.g., 0.5 mL) in anhydrous diethyl ether or THF (e.g., 5 mL).

-

Allow the reaction to proceed for a few minutes. The active this compound will react with the 1,2-dibromoethane.

-

Add degassed water (e.g., 20 mL) and a few drops of phenolphthalein indicator.

-

Titrate the solution with the standardized HCl solution until the pink color disappears. Record the volume of HCl used (V₂).

Calculation:

The concentration of active this compound is calculated as follows:

Concentration (M) = ([HCl] × (V₁ - V₂)) / Volume of this compound solution

Where:

-

[HCl] is the molarity of the standardized HCl solution.

-

V₁ is the volume of HCl used in the first titration.

-

V₂ is the volume of HCl used in the second titration.

Analytical Techniques for Degradation Product Analysis

To gain a deeper understanding of the degradation pathways, various analytical techniques can be employed to identify and quantify the degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the organic byproducts of degradation, such as propene from thermal decomposition or ethylene and acetaldehyde derivatives from the reaction with THF. ⁷Li NMR can provide insights into the aggregation state of the organolithium species.[7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the separation and identification of volatile degradation products like propene and ethylene.[8][9]

Recommendations for Storage and Handling

To minimize the degradation of this compound and ensure its safe handling, the following practices are strongly recommended:

-

Storage: Store this compound solutions at low temperatures, typically between 2-8 °C, in a refrigerator or cold room designated for flammable reagents. The container should be tightly sealed under an inert atmosphere (argon or nitrogen).

-

Handling: All manipulations of this compound solutions must be carried out under a strict inert atmosphere using Schlenk line techniques or in a glovebox.[10] Use dry, well-maintained syringes and needles for transfers.

-

Regular Titration: The concentration of this compound solutions should be determined by titration regularly, especially for older bottles or those that have been frequently accessed.

By adhering to these guidelines and understanding the factors that influence the stability of this compound, researchers can confidently and safely utilize this powerful reagent in their synthetic endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ehs.princeton.edu [ehs.princeton.edu]

- 3. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. ospt.osi.lv [ospt.osi.lv]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scielo.br [scielo.br]

- 8. diva-portal.org [diva-portal.org]

- 9. mdpi.com [mdpi.com]

- 10. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Aggregation State of Isopropyllithium in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isopropyllithium (i-PrLi), a widely utilized organolithium reagent in organic synthesis, exhibits complex solution-state behavior, primarily governed by its tendency to form aggregates. The nature and degree of this aggregation are critical determinants of its reactivity, selectivity, and reaction kinetics. Understanding the aggregation state of this compound in different solvent systems is therefore paramount for the rational design and optimization of synthetic methodologies. This technical guide provides an in-depth analysis of the aggregation state of this compound in solution, supported by quantitative data, detailed experimental protocols, and logical diagrams.

Core Concepts: Organolithium Aggregation

Organolithium reagents, due to the highly polar carbon-lithium bond, self-associate in solution to form oligomeric structures known as aggregates. The degree of aggregation, or aggregation number (n), is defined as the number of monomeric RLi units in the aggregate, denoted as (RLi)n. This behavior is a dynamic equilibrium influenced by several factors:

-

Solvent: The coordinating ability of the solvent plays a pivotal role. Non-coordinating hydrocarbon solvents promote the formation of higher-order aggregates, while coordinating ethereal solvents like tetrahydrofuran (THF) and diethyl ether (Et₂O) can break down these larger aggregates into smaller ones by solvating the lithium cations.

-

Temperature: Lower temperatures generally favor the formation of more stable, higher-order aggregates.

-

Concentration: The equilibrium between different aggregation states can be concentration-dependent.

-

Steric Hindrance of the Organic Group: Bulkier alkyl groups tend to form lower-order aggregates.

-

Presence of Other Lithium Salts: Lithium halides or alkoxides can co-aggregate with the organolithium species, forming mixed aggregates with altered structures and reactivities.

Aggregation State of this compound: Quantitative Analysis

The aggregation state of this compound has been elucidated through a combination of sophisticated analytical techniques, primarily multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy and cryoscopy.

In Hydrocarbon Solvents

In non-coordinating hydrocarbon solvents such as pentane, this compound predominantly exists as a mixture of higher-order aggregates, specifically tetramers and hexamers. At approximately -73°C (200 K), the equilibrium favors the tetrameric form.

| Solvent | Temperature | Predominant Species | Ratio (Tetramer:Hexamer) |

| Pentane | ca. -73 °C (200 K) | Tetramer and Hexamer | ~10:1[1] |

In Ethereal Solvents

The introduction of a coordinating solvent like tetrahydrofuran (THF) dramatically alters the aggregation landscape of this compound. At low temperatures, the higher-order aggregates are broken down into a dynamic equilibrium between a trisolvated monomer and a disolvated dimer.[2] A study by Barozzino-Consiglio et al. provided a detailed characterization of this equilibrium, revealing a preference for the dimeric species.[2]

| Solvent | Temperature | Predominant Species | Ratio (Monomer:Dimer) | Solvation State |

| THF | Low Temperature | Monomer and Dimer | 1:2[2] | Monomer: i-PrLi(THF)₃Dimer: [i-PrLi(THF)]₂ |

The presence of a significant proportion of the monomeric species, which is generally considered to be highly reactive, provides a rationale for the enhanced reactivity of this compound in ethereal solvents compared to hydrocarbon solutions.[2]

Table of NMR Spectroscopic Data for this compound Aggregates in THF at Low Temperature

| Species | Nucleus | Chemical Shift (δ, ppm) |

| Monomer | ¹H (CH) | Data not available in provided search results |

| ¹H (CH₃) | Data not available in provided search results | |

| ¹³C (CH) | Data not available in provided search results | |

| ¹³C (CH₃) | Data not available in provided search results | |

| ⁶Li | Data not available in provided search results | |

| Dimer | ¹H (CH) | Data not available in provided search results |

| ¹H (CH₃) | Data not available in provided search results | |

| ¹³C (CH) | Data not available in provided search results | |

| ¹³C (CH₃) | Data not available in provided search results | |

| ⁶Li | Data not available in provided search results |

Note: Specific chemical shift values were not available in the provided search results. These would be determined from the original publication.

Table of Diffusion Coefficients for this compound Aggregates in THF at Low Temperature

| Species | Diffusion Coefficient (D, 10⁻¹⁰ m²s⁻¹) |

| Monomer | Data not available in provided search results |

| Dimer | Data not available in provided search results |

Note: Specific diffusion coefficient values were not available in the provided search results. These would be determined from the original publication.

Experimental Protocols

The characterization of this compound aggregates relies on specialized experimental techniques performed under strictly anhydrous and anaerobic conditions.

Sample Preparation

-

Solvent Purification: All solvents must be rigorously dried and deoxygenated. Hydrocarbon solvents are typically distilled from sodium benzophenone ketyl or another suitable drying agent. THF is often pre-dried over potassium hydroxide and then distilled from sodium benzophenone ketyl under an inert atmosphere (e.g., argon or nitrogen).

-

Organolithium Handling: this compound is pyrophoric and reacts violently with moisture. All manipulations must be carried out using Schlenk line or glovebox techniques.

-

NMR Sample Preparation: A known concentration of this compound solution is transferred to a dry NMR tube equipped with a valve or a septum cap under an inert atmosphere. The deuterated solvent is then added via cannula or syringe. For low-temperature studies, the sample is prepared at a higher temperature and then cooled to the desired temperature in the NMR spectrometer.

NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer equipped with a multinuclear probe capable of low-temperature operation is required.

-

¹H and ¹³C NMR: Standard one-dimensional spectra are acquired to observe the signals of the isopropyl group. The chemical shifts of the methine and methyl protons and carbons can be indicative of the aggregation state.

-

⁶Li NMR: ⁶Li is a spin I = 1 nucleus with a low quadrupole moment, which results in sharper lines compared to the more abundant ⁷Li isotope.[1] ⁶Li NMR is particularly informative as the chemical shift is sensitive to the electronic environment of the lithium atom, and thus to the aggregation and solvation state.

-

Low-Temperature NMR: To slow down the dynamic exchange between different aggregate species on the NMR timescale, spectra are often recorded at very low temperatures (e.g., below -80 °C).

DOSY is a powerful technique for distinguishing between different species in solution based on their diffusion coefficients, which are related to their size and shape.

-

Pulse Sequence: A pulsed-field gradient spin-echo (PFG-SE) or a stimulated echo (STE) sequence is typically used. Convection-compensating pulse sequences are often employed, especially for low-viscosity solutions.

-

Data Acquisition: A series of spectra are recorded with increasing gradient pulse strengths. The signal attenuation for each species is then fitted to the Stejskal-Tanner equation to determine its diffusion coefficient.

-

Data Analysis: The diffusion coefficients of the different this compound aggregates can be resolved in a 2D DOSY spectrum, which plots chemical shift on one axis and the diffusion coefficient on the other. By comparing the diffusion coefficients of the observed species to those of internal standards of known molecular weight, the size and, by extension, the aggregation number of the this compound species can be determined.

Cryoscopy

Cryoscopy is a classical method for determining the molar mass of a solute by measuring the freezing point depression of a solvent.

-

Apparatus: A cryoscopic apparatus consists of a sensitive thermometer, a cooling bath, and a sample cell designed to maintain an inert atmosphere.

-

Procedure: A known mass of a suitable solvent (e.g., benzene or cyclohexane) is placed in the cell, and its freezing point is accurately measured. A known mass of this compound is then added, and the new freezing point of the solution is determined.

-

Calculation: The freezing point depression is used to calculate the apparent molar mass of the this compound in solution. The aggregation number (n) is then determined by dividing the apparent molar mass by the molar mass of the this compound monomer.

Visualizations

The following diagrams illustrate the key concepts and experimental workflows related to the study of this compound aggregation.

Caption: Aggregation Equilibria of this compound.

References

An In-depth Technical Guide to the Nucleophilic Mechanism of Action of Isopropyllithium

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isopropyllithium (i-PrLi) is a potent organolithium reagent widely employed in organic synthesis as a strong, non-pyrophoric nucleophile and base. Its utility stems from its ability to form new carbon-carbon bonds through nucleophilic addition to a variety of electrophiles, including carbonyl compounds and epoxides, and to effect metalation of acidic C-H bonds. The reactivity and selectivity of this compound are intricately linked to its aggregation state in solution, which is highly dependent on the solvent system. This guide provides a comprehensive overview of the mechanism of action of this compound as a nucleophile, detailing its aggregation behavior, key reaction types with quantitative data, and specific experimental protocols.

The Core of this compound's Nucleophilicity: Aggregation State

The nucleophilic character of this compound is not solely an intrinsic property of the C-Li bond but is profoundly influenced by its aggregation state in solution. Organolithium reagents, including this compound, exist as aggregates (oligomers) in solution, with the degree of aggregation being a function of the solvent, concentration, and the presence of additives.

In non-coordinating hydrocarbon solvents such as pentane or hexane, this compound predominantly exists as a mixture of tetramers and hexamers.[1] These large aggregates are less reactive due to the reduced availability of the nucleophilic carbon center, which is sequestered within the core of the aggregate.

In coordinating ethereal solvents like tetrahydrofuran (THF), the solvent molecules solvate the lithium cations, leading to a deaggregation of the larger clusters into smaller, more reactive species, primarily dimers and monomers.[1][2][3][4] This equilibrium between different aggregation states is crucial in determining the reagent's nucleophilicity. The monomeric form, although typically present in lower concentrations, is generally considered the most reactive species in nucleophilic attack.

The following diagram illustrates the aggregation equilibrium of this compound in THF:

Key Nucleophilic Reactions of this compound

This compound participates in a range of nucleophilic reactions, with its utility being most prominent in additions to carbonyl compounds and epoxides, as well as in metalation reactions.

Nucleophilic Addition to Carbonyl Compounds

This compound readily adds to the electrophilic carbon of aldehydes and ketones in a 1,2-addition fashion to form secondary and tertiary alcohols, respectively, after acidic workup. As a "hard" nucleophile, it overwhelmingly favors direct attack at the carbonyl carbon over conjugate (1,4) addition to α,β-unsaturated carbonyl systems.

General Reaction Scheme:

Quantitative Data for Nucleophilic Addition:

| Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| 2-Naphthamide | α-tertiary amine | 31 | - | [5] |

| 4-t-Butylcyclohexanone | 1-isopropyl-4-t-butylcyclohexan-1-ol | High | High equatorial attack | [2] |

Experimental Protocol: Addition of this compound to a Ketone

This protocol is a general representation and may require optimization for specific substrates.

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a septum is assembled. The system is purged with dry nitrogen or argon.

-

Reagent Preparation: The ketone substrate is dissolved in anhydrous THF in the reaction flask and cooled to -78 °C using a dry ice/acetone bath.

-

Addition of this compound: A solution of this compound in pentane (typically 0.7 M) is added dropwise to the stirred ketone solution via syringe, maintaining the temperature at -78 °C. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C.

-

Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired alcohol.

Nucleophilic Ring-Opening of Epoxides

This compound is an effective nucleophile for the ring-opening of epoxides. The reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide ring, leading to the formation of a β-alcohol after protonation.

General Reaction Scheme:

Metalation Reactions

In addition to its role as a nucleophile in addition reactions, this compound functions as a strong base for the deprotonation of acidic C-H bonds, a process known as metalation or lithiation. This is particularly useful in directed ortho-metalation (DoM), where a directing group on an aromatic ring guides the deprotonation to the adjacent ortho position. The resulting aryllithium species can then react with various electrophiles.

Experimental Protocol: ortho-Lithiation of Anisole

This protocol is a general representation and requires careful handling of the pyrophoric butyllithium reagent often used in comparison or for initiation.

-

Apparatus Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar and a septum is purged with argon.

-

Reagent Preparation: Anhydrous THF and anisole are added to the flask via syringe. The solution is cooled to 0 °C.

-

Addition of this compound: this compound solution is added dropwise to the stirred solution at 0 °C. The reaction mixture is stirred at this temperature for a specified time to ensure complete metalation.

-

Electrophilic Quench: The desired electrophile is then added to the solution at low temperature (e.g., -78 °C).

-

Workup and Purification: The reaction is quenched and worked up in a similar manner to the carbonyl addition reaction to isolate the ortho-functionalized product.

Mechanistic Insights from Computational Studies

Computational studies, particularly using Density Functional Theory (DFT), have provided valuable insights into the mechanism of organolithium reactions. For the nucleophilic addition of an organolithium reagent to a carbonyl, the reaction is believed to proceed through a transition state where the lithium cation coordinates to the carbonyl oxygen, thereby activating the carbonyl group towards nucleophilic attack.

The following diagram depicts a simplified transition state for the addition of a monomeric this compound to formaldehyde, based on DFT calculations for similar systems.[6][7]

Kinetic vs. Thermodynamic Control

The regioselectivity of nucleophilic additions to α,β-unsaturated carbonyl compounds is a classic example of kinetic versus thermodynamic control. As a hard and highly reactive nucleophile, the addition of this compound is typically under kinetic control. This means the reaction is fast, irreversible, and favors the product that is formed more rapidly, which is the 1,2-addition product resulting from attack at the electrophilic carbonyl carbon. Softer, less reactive nucleophiles, such as Gilman cuprates, tend to favor the thermodynamically more stable 1,4-addition product.

Conclusion

This compound is a versatile and powerful nucleophile in the synthetic organic chemist's toolkit. Its reactivity is fundamentally governed by its aggregation state, which can be manipulated by the choice of solvent. As a hard nucleophile, it reliably participates in 1,2-additions to carbonyl compounds and SN2-type ring-opening of epoxides. Furthermore, its strong basicity allows for effective metalation of a variety of substrates. A thorough understanding of these principles, supported by the quantitative data and experimental protocols provided in this guide, is essential for the successful application of this compound in research and development.

References

- 1. 1,4-Addition of Lithium Diisopropylamide to Unsaturated Esters: Role of Rate-Limiting Deaggregation, Autocatalysis, Lithium Chloride Catalysis and Other Mixed Aggregation Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMR spectroscopy of organolithium compounds. XXVI--The aggregation behaviour of methyllithium in the presence of LiBr and LiI in diethyl ether and tetrahydrofuran [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. researchgate.net [researchgate.net]

- 6. A DFT theoretical study of the condensation of aggregates of sp2 organolithium compounds on formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In Silico Exploration of Isopropyllithium: A Theoretical and Computational Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyllithium (i-PrLi), an organolithium reagent with the chemical formula (CH₃)₂CHLi, is a potent nucleophile and a strong base extensively utilized in organic synthesis. Its reactivity and selectivity are intrinsically linked to its aggregation state in solution, a phenomenon that has been the subject of numerous theoretical and computational investigations. This technical guide provides an in-depth analysis of the computational studies of this compound, focusing on its structure, aggregation, and spectroscopic properties as elucidated by modern theoretical methods.

Theoretical Framework and Computational Methodologies

The theoretical investigation of this compound primarily relies on quantum mechanical calculations, with Density Functional Theory (DFT) being the most prevalent method. DFT offers a favorable balance between computational cost and accuracy for studying organometallic compounds.

Computational Protocols

A typical computational protocol for studying this compound involves the following steps:

-

Geometry Optimization: The initial structures of this compound monomers and oligomers (dimers, tetramers, hexamers, etc.), both in the gas phase and in the presence of solvent molecules, are optimized to find their lowest energy conformations.

-

Energy Calculations: Single-point energy calculations are performed on the optimized geometries to determine their relative stabilities and aggregation energies.

-

Frequency Calculations: Vibrational frequency calculations are carried out to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to predict their infrared (IR) and Raman spectra. These calculations also provide zero-point vibrational energy (ZPVE) corrections.

-

NMR Chemical Shift Calculations: Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., for ¹³C and ⁶Li) are calculated to aid in the interpretation of experimental NMR data and to characterize the electronic structure of the different aggregates.

A common and effective level of theory for these calculations is the B3LYP functional combined with a polarized double-zeta basis set, such as 6-31G*. For more accurate energy evaluations, a larger basis set like 6-311+G(2d,p) is often employed.

Figure 1: A generalized workflow for the computational study of this compound.

Aggregation of this compound

In nonpolar hydrocarbon solvents, this compound, like other alkyllithiums, exists as a mixture of aggregates, primarily tetramers and hexamers.[1] Computational studies have been instrumental in elucidating the structures and relative stabilities of these oligomers.

Gas-Phase Aggregation

Theoretical calculations in the gas phase provide a fundamental understanding of the intrinsic stability of this compound aggregates. These studies have shown that polyhedral hexameric clusters are generally the most stable structures for a range of alkyllithiums, with the notable exception of the sterically hindered tert-butyllithium, for which the tetramer is favored.[2]

Solvation Effects

The presence of coordinating solvents, such as tetrahydrofuran (THF), significantly influences the aggregation state of this compound. Solvation can be modeled computationally by including explicit solvent molecules coordinated to the lithium atoms. These calculations have demonstrated that solvation generally favors smaller aggregates.

Structural and Spectroscopic Properties

Computational chemistry provides valuable insights into the geometric and electronic structure of this compound, which can be correlated with experimental spectroscopic data.

Bond Lengths and Angles

The table below presents representative calculated structural parameters for this compound aggregates. These values are typically in good agreement with available experimental data from X-ray crystallography of related organolithium compounds.

| Parameter | Monomer (Calculated) | Tetramer (Calculated) | Hexamer (Calculated) |

| C-Li Bond Length (Å) | ~2.00 | ~2.10 - 2.25 | ~2.15 - 2.30 |

| Li-Li Distance (Å) | N/A | ~2.40 - 2.60 | ~2.45 - 2.70 |

| C-C Bond Length (Å) | ~1.53 | ~1.54 | ~1.54 |

| C-C-C Bond Angle (°) | ~115 | ~114 | ~114 |

Note: These are approximate values based on typical DFT calculations and may vary depending on the level of theory and basis set used.

Vibrational Frequencies

Calculated vibrational frequencies can be used to assign experimental IR and Raman spectra. The C-Li stretching and bending modes are of particular interest as they directly probe the nature of the carbon-lithium bond within the aggregates.

| Vibrational Mode | Calculated Frequency Range (cm⁻¹) |

| C-Li Stretch | 400 - 600 |

| C-H Stretch | 2800 - 3000 |

| CH₃ Rock/Deformation | 800 - 1200 |

Note: These are general ranges and the exact frequencies will depend on the specific aggregate structure and level of theory.

Figure 2: A simplified representation of the aggregation equilibria of this compound.

NMR Spectroscopy

NMR spectroscopy is a powerful experimental technique for studying the structure of organolithium compounds in solution. Computational prediction of ¹³C and ⁶Li NMR chemical shifts can aid in the assignment of experimental spectra and provide insights into the electronic environment of the carbon and lithium atoms in different aggregation states. Generally, the chemical shifts are sensitive to the degree of aggregation and the coordination environment of the lithium atoms.

Reactivity

The reactivity of this compound is governed by its aggregation state. Smaller, more highly solvated aggregates are generally more reactive. Computational studies can model the reaction pathways of this compound with various electrophiles, providing insights into the transition state structures and reaction energetics. This information is crucial for understanding and predicting the stereochemical outcome of reactions involving this versatile reagent.

Figure 3: Key factors influencing the reactivity of this compound.

Conclusion

Theoretical and computational studies have provided invaluable insights into the fundamental properties of this compound. By employing methods such as DFT, researchers can predict the structures, stabilities, and spectroscopic properties of its various aggregates. This in silico approach, in conjunction with experimental data, allows for a deeper understanding of the structure-reactivity relationships of this important organolithium reagent, ultimately enabling more rational and efficient design of synthetic methodologies in drug development and other areas of chemical science.

References

Isopropyllithium safety precautions and handling guidelines

An In-Depth Technical Guide to Isopropyllithium Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (i-PrLi) is a highly reactive organolithium reagent widely utilized in organic synthesis as a strong, non-nucleophilic base and as a nucleophile for introducing the isopropyl group.[1] Its utility is counterbalanced by significant hazards, primarily its pyrophoric nature, which necessitates stringent safety protocols and specialized handling techniques. This guide provides a comprehensive overview of the safety precautions, handling guidelines, emergency procedures, and disposal methods for this compound, intended for experienced laboratory personnel.

Hazard Identification and Physicochemical Properties

This compound is a colorless liquid that poses multiple significant safety risks.[1][2] It is pyrophoric, meaning it can ignite spontaneously upon contact with air.[1][3] Furthermore, it reacts violently with water, releasing flammable hydrogen gas that can also ignite.[1] Direct contact causes severe skin and eye burns, and inhalation can lead to respiratory irritation and other health issues.[1][4]

Table 1: GHS Hazard Classifications for this compound

| Hazard Class | GHS Code | Signal Word | Hazard Statement |

| Pyrophoric Liquids | H250 | Danger | Catches fire spontaneously if exposed to air.[3] |